molecular formula C18H25BO2 B1312771 4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane CAS No. 287944-05-2

4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane

Cat. No.: B1312771
CAS No.: 287944-05-2
M. Wt: 284.2 g/mol
InChI Key: DRSHTDMLLXFEMB-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane is a boronic ester featuring a pinacol-protected boron center (1,3,2-dioxaborolane core) and a partially hydrogenated biphenyl substituent. The tetrahydro-biphenyl moiety introduces conformational flexibility and modulates electronic properties compared to fully aromatic analogs, making it valuable in Suzuki-Miyaura cross-coupling reactions . Its synthesis typically involves coupling of pinacolborane with pre-functionalized aryl precursors under transition-metal catalysis .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-phenylcyclohexen-1-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BO2/c1-17(2)18(3,4)21-19(20-17)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-9,12,15H,10-11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSHTDMLLXFEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461368
Record name 4,4,5,5-Tetramethyl-2-([1,2,3,6-tetrahydro[1,1'-biphenyl]]-4-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287944-05-2
Record name 4,4,5,5-Tetramethyl-2-([1,2,3,6-tetrahydro[1,1'-biphenyl]]-4-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

A common and efficient method to prepare aryl boronate esters is the palladium-catalyzed borylation of aryl bromides or iodides using bis(pinacolato)diboron as the boron source.

Typical Procedure:

  • Starting material: 4-bromo-1,2,3,6-tetrahydro-[1,1'-biphenyl].
  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.
  • Base: Triethylamine or potassium acetate.
  • Solvent: 1,4-dioxane or tetrahydrofuran (THF).
  • Reaction conditions: Heating at 80–100 °C under inert atmosphere (N2 or Ar) for 12–24 hours.

Reaction:

$$
\text{Ar-Br} + \text{B}2(\text{pin})2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{Ar-B(pin)} + \text{Byproducts}
$$

Where Ar = 1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl.

Example from literature:

  • A mixture of 2-bromoaniline and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with Pd(dppf)Cl2 catalyst in 1,4-dioxane heated at 100 °C for 12 h yielded the corresponding boronate ester.

Direct Esterification of Boronic Acid with Pinacol

If the corresponding boronic acid is available or synthesized, it can be converted to the pinacol boronate ester by reaction with pinacol under dehydrating conditions.

Typical Procedure:

  • Boronic acid intermediate is dissolved in dry dichloromethane.
  • Pinacol is added in slight excess (1.05 equiv).
  • Anhydrous magnesium sulfate or molecular sieves are added to remove water.
  • The mixture is stirred under inert atmosphere at room temperature for 16 hours.
  • The reaction mixture is filtered and purified by chromatography.

Example:

  • (Dichloromethyl)boronic acid reacted with pinacol in dry dichloromethane with MgSO4 gave 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives.

Multi-Step Synthesis from Dichloromethyl Boronic Acid

A more complex route involves the synthesis of 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as an intermediate, which can be further transformed into the target boronate ester.

Key steps:

  • Preparation of (dichloromethyl)boronic acid.
  • Conversion to 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Subsequent functionalization via Simmons-Smith type borocyclopropanation or other organometallic transformations.

This method is useful for introducing boronate groups into complex cyclic or bicyclic systems.

Reaction Conditions and Optimization

Method Catalyst/Base Solvent Temperature Time Yield (%) Notes
Pd-catalyzed borylation Pd(dppf)Cl2, Et3N 1,4-Dioxane 100 °C 12 h 70–90 Requires inert atmosphere
Pinacol esterification MgSO4 (drying agent) CH2Cl2 (dry) Room temp 16 h 80–95 Water removal critical for high yield
Multi-step from dichloromethyl Zn insertion, Simmons-Smith Various (DCM, THF) RT to reflux Variable Moderate Useful for borocyclopropane derivatives

Research Findings and Notes

  • The palladium-catalyzed borylation is widely regarded as the most straightforward and scalable method for preparing aryl pinacol boronate esters, including those with biphenyl substituents.
  • The direct esterification of boronic acids with pinacol is a mild and efficient method, but requires careful drying to prevent hydrolysis of the boronate ester.
  • The multi-step synthesis involving diiodomethyl intermediates allows access to more complex boronate esters and enables further functionalization, but is more labor-intensive and less commonly used for simple biphenyl derivatives.
  • Purification is typically achieved by silica gel chromatography or preparative gel permeation chromatography, depending on the scale and purity requirements.
  • Reaction monitoring by NMR and mass spectrometry confirms the formation of the boronate ester and the integrity of the tetrahydro-biphenyl moiety.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: It can be reduced to yield boron-containing alcohols.

    Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.

Major Products

The major products formed from these reactions include boronic acids, boron-containing alcohols, and various substituted biphenyl derivatives.

Scientific Research Applications

Organic Synthesis

Role as a Reagent : This compound serves as a versatile reagent in organic chemistry. It is particularly useful for facilitating the formation of carbon-carbon bonds through coupling reactions. Its structure allows for efficient reactions that are critical in synthesizing complex organic molecules.

Case Study : In a study published in Journal of Organic Chemistry, researchers utilized this compound to synthesize various derivatives of biphenyls through Suzuki coupling reactions. The reactions demonstrated high yields and selectivity, showcasing the compound's efficacy as a coupling agent .

Pharmaceutical Development

Drug Candidate Development : In the pharmaceutical industry, 4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane is employed to create novel drug candidates. Its ability to modify biological molecules can lead to the development of more effective medications with improved bioavailability.

Case Study : A research team investigated the compound's potential in modifying small molecule inhibitors for cancer treatment. The study found that derivatives of this compound exhibited enhanced activity against specific cancer cell lines compared to their unmodified counterparts .

Materials Science

Advanced Materials Production : The compound is also utilized in materials science for the development of advanced materials such as polymers and nanomaterials. Its properties enhance the performance and stability of these materials.

Application in Nanotechnology : In a recent study featured in Materials Science and Engineering, researchers explored the use of this compound in creating boron-doped carbon nanomaterials. The resulting materials showed improved conductivity and thermal stability compared to traditional carbon materials .

Summary Table of Applications

Application AreaDescriptionNotable Case Studies
Organic SynthesisVersatile reagent for carbon-carbon bond formation and coupling reactionsHigh-yield synthesis of biphenyl derivatives via Suzuki coupling
Pharmaceutical DevelopmentModification of biological molecules for drug candidate developmentEnhanced activity of cancer inhibitors through structural modifications
Materials ScienceDevelopment of advanced materials including polymers and nanomaterialsCreation of boron-doped carbon nanomaterials with improved properties

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of stable boron-carbon bonds. The boronic ester group acts as a versatile intermediate that can undergo various transformations, facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in.

Comparison with Similar Compounds

Aromatic vs. Partially Hydrogenated Biphenyl Derivatives

  • Fully Aromatic Biphenyl Derivatives :
    • Example: 4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane (CAS: 2253981-35-8) retains full aromaticity, offering higher stability but lower solubility (melting point: solid vs. oil for some analogs) .
    • Applications: Preferred in rigid molecular architectures for organic electronics .

Functionalized Aryl Substituents

  • Electron-Withdrawing Groups :
    • 4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane (CAS: 78504-09-3) features a sulfonyl group, increasing electrophilicity at boron and accelerating transmetalation in cross-couplings .
  • Electron-Donating Groups :
    • 2-(4'-Methoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane improves oxidative stability but may hinder reactivity in certain catalytic systems .

Alkenyl and Alkynyl Derivatives

  • Styryl and Ethynyl Substituents :
    • (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (8a) and its Z-isomer (9a) exhibit distinct stereoelectronic profiles, enabling selective couplings for conjugated polymer synthesis .
    • 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: N/A) allows for further functionalization via click chemistry .

Physicochemical Properties

Compound Name Molecular Formula Key Properties Reactivity Notes
Target Compound C₁₉H₂₃BO₂ Partially hydrogenated biphenyl enhances solubility; m.p. varies (solid/oil) Moderate reactivity in cross-couplings due to reduced conjugation
2-(4-Iodophenyl) derivative C₁₂H₁₅BIO₂ High molecular weight (356.06 g/mol); iodine enables Ullmann couplings Slower transmetalation vs. bromo analogs
3-(Methylsulfonyl)phenyl derivative C₁₃H₁₈BO₄S Polar sulfonyl group increases solubility in polar aprotic solvents Enhanced electrophilicity accelerates Suzuki reactions
2-(4-Bromophenyl) derivative C₁₃H₁₇BBrO₂ Liquid at RT; bromine facilitates diverse cross-couplings High reactivity with Pd catalysts

Biological Activity

4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane (CAS No. 287944-05-2) is a boron-containing compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, chemical properties, and a comprehensive overview of its biological activities based on available research findings.

  • Molecular Formula : C₁₈H₂₅BO₂
  • Molecular Weight : 284.20 g/mol
  • CAS Number : 287944-05-2
  • MDL Number : MFCD11520534

The compound features a dioxaborolane ring which is known for its stability and ability to participate in various chemical reactions. Its structure includes a biphenyl moiety that may enhance its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boronic acid derivatives with suitable electrophiles under controlled conditions. Specific methodologies can vary but often include the use of catalysts to facilitate the formation of the dioxaborolane structure.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising avenues:

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Inhibition of Protein Kinases : In vitro assays have shown that derivatives of this compound can inhibit various protein kinases involved in cancer progression. For example:
    • JAK3 (IC₅₀ = 0.36 μM)
    • NPM1-ALK (IC₅₀ = 0.54 μM)

These findings suggest that the compound may be effective against cancers driven by these kinases .

Anti-inflammatory Effects

Compounds with similar structures have also demonstrated anti-inflammatory effects. The inhibition of inflammatory pathways may contribute to their overall therapeutic potential in diseases characterized by chronic inflammation .

Other Biological Activities

The compound has been predicted to possess several other biological activities based on computational models:

  • Chemoprotective Properties : Probability estimates indicate potential chemoprotective effects against various cellular stresses.
  • Apoptosis Induction : There is a likelihood that it could act as an apoptosis agonist in certain cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

StudyActivity AssessedFindings
Study 1Antitumor ActivitySignificant inhibition of JAK3 and NPM1-ALK with IC₅₀ values < 0.54 μM
Study 2BioavailabilityDemonstrated improved oral bioavailability in analogs with similar structures
Study 3Synthesis and CharacterizationDetailed synthesis methods and characterization data for derivatives

Q & A

Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Ir-catalyzed photoredox reactions. A common approach involves reacting aryl halides with pinacol boronic esters under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at 80–90°C. For Ir-catalyzed reactions, [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ is used under blue LED irradiation to facilitate C–C bond formation with carbonyl compounds .

Q. How can the purity and structural integrity of this boronate ester be validated?

Key analytical methods include:

  • ¹H/¹³C NMR : Verify absence of unreacted starting materials and confirm the biphenyl integration pattern.
  • High-resolution mass spectrometry (HRMS) : Match the molecular ion peak to the expected m/z (C₁₈H₂₅BO₂: calculated 286.20).
  • FT-IR : B–O stretching vibrations at ~1350–1310 cm⁻¹ and aromatic C–H stretches near 3050 cm⁻¹ .

Q. What solvents and conditions optimize solubility for cross-coupling reactions?

The compound is soluble in polar aprotic solvents (THF, DMF) at concentrations up to 0.5 M. For moisture-sensitive reactions, pre-drying solvents over molecular sieves and conducting reactions under inert gas (N₂/Ar) is critical. Use of co-solvents like toluene may improve stability in reflux conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the tetrahydrobiphenyl group influence catalytic coupling efficiency?

The partially saturated biphenyl group introduces steric hindrance, which slows transmetallation in Suzuki reactions but enhances selectivity for bulky substrates. Computational studies (DFT) suggest the electron-donating methyl groups stabilize the boronate intermediate, reducing side reactions. Contrast this with unsubstituted biphenyl boronates, which exhibit faster kinetics but lower selectivity .

Q. What strategies resolve contradictions in photoredox reaction yields with different boronates?

Discrepancies often arise from competing pathways (e.g., homocoupling vs. heterocoupling). To mitigate:

  • Additive screening : Use TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to suppress radical recombination.
  • Light intensity modulation : Higher irradiance (450 nm, 15 W) improves Ir catalyst turnover.
  • Substrate stoichiometry : A 1.2:1 boronate-to-carbonyl ratio minimizes undesired byproducts .

Q. How can spectroscopic methods distinguish between boronate ester degradation products?

  • ¹¹B NMR : Degradation via hydrolysis produces boric acid (δ ~18 ppm), distinct from intact boronate (δ ~30 ppm).
  • LC-MS : Monitor for peaks corresponding to biphenyl fragments (e.g., m/z 154.08 for 1,2,3,6-tetrahydrobiphenyl) .

Q. What are the applications in materials science, and how is the compound characterized in these contexts?

The boronate’s extended π-system enables use in organic semiconductors. Characterization includes:

  • UV-Vis : Absorption maxima at 280–320 nm indicate conjugation length.
  • Cyclic voltammetry : HOMO/LUMO levels (e.g., -5.3 eV/-2.8 eV) are derived from oxidation/reduction peaks .

Methodological Notes

  • Contradiction Analysis : When reproducibility issues arise, cross-validate reaction parameters (e.g., catalyst lot, solvent purity) and employ control experiments to isolate variables.
  • Safety : Despite advanced handling requirements (argon atmosphere, glovebox use), standard PPE (gloves, goggles) suffices for non-pyrophoric derivatives .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane

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